tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate
Description
Chemical Identity and Structure tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1334493-86-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1-aminoethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound is primarily used in research and development (R&D) settings, particularly in medicinal chemistry for synthesizing bioactive molecules. Its structural features—such as the tertiary carbamate (protecting group) and the primary amine—make it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURVYQOXPFTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-86-5 | |
| Record name | tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compounds. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | 2-(1-Aminoethyl)piperidine trifluoroacetate salt | |
| HCl (gaseous or aqueous) | 2-(1-Aminoethyl)piperidine hydrochloride salt |
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and forming the piperidinium ion, which is stabilized by the tert-butyl carbocation. This step is irreversible under strong acidic conditions.
Functionalization of the Aminoethyl Group
The primary amine undergoes nucleophilic reactions, including alkylation, acylation, and condensation.
Alkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | 2-(1-(Methylamino)ethyl)piperidine derivative | |
| Benzyl bromide | Et₃N, CH₂Cl₂, RT | N-Benzyl-substituted derivative |
Example : Reaction with methyl iodide in DMF produces a secondary amine, enhancing lipophilicity for drug design .
Acylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | 2-(1-Acetamidoethyl)piperidine derivative | |
| Benzoyl chloride | Et₃N, THF, RT | N-Benzoylated product |
Application : Acylation protects the amine during multi-step syntheses, as seen in Vandetanib precursor routes.
Schiff Base Formation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | MeOH, RT, 12h | Imine derivative |
Ester Group Modifications
The Boc group participates in transesterification and hydrolysis under specific conditions.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH, reflux | 2-(1-Aminoethyl)piperidine carboxylic acid | |
| Transesterification | MeOH, H₂SO₄, RT | Methyl ester derivative |
Note : Hydrolysis under basic conditions yields the carboxylate, which may undergo further decarboxylation at elevated temperatures.
Oxidation of the Amine
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C to RT | N-Oxide derivative |
Reduction of the Ester
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 2-(1-Aminoethyl)piperidine methanol |
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 200°C, releasing isobutene and CO₂.
-
pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly in acidic media.
Scientific Research Applications
2.1. Targeted Protein Degradation
tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulate protein levels in cells.
- Mechanism : By incorporating rigidity into the linker region, researchers can optimize the three-dimensional orientation of PROTACs, enhancing their efficacy in forming ternary complexes with target proteins and E3 ligases .
| Feature | Description |
|---|---|
| Application | PROTAC Development |
| Role | Semi-flexible linker |
| Impact | Optimizes drug-like properties |
2.2. Modulation of Trace Amine-Associated Receptor 1 (TAAR1)
Recent studies have indicated that compounds based on the piperidine core, including this compound, can activate TAAR1, a receptor implicated in various neurological disorders.
- Research Findings : In vitro assays demonstrated that certain analogs exhibit dose-dependent activation of TAAR1, with promising potency levels (EC50 = 0.507 μM) compared to standard controls .
| Study Aspect | Details |
|---|---|
| Receptor | TAAR1 |
| Activation | Dose-dependent |
| Potency | EC50 = 0.507 μM |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various studies involving derivatives synthesized from it.
- Experimental Design : A series of derivatives were tested for their ability to inhibit inflammation in animal models using carrageenan-induced paw edema protocols.
- Results : Most compounds exhibited significant anti-inflammatory activity, with inhibition rates ranging from 39% to over 54% compared to standard treatments like indomethacin .
| Compound | Inhibition Rate (%) |
|---|---|
| Compound A | 54.239 |
| Compound B | 39.021 |
Anticancer Potential
Research has also highlighted the anticancer potential of this compound and its derivatives.
4.1. Cytotoxicity Studies
In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity.
- Example : A related piperidine derivative exhibited substantial cytotoxic effects against FaDu hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin.
4.2. Immunomodulatory Effects
The compound has been found to enhance immune responses against tumors by modulating pathways such as PD-1/PD-L1.
- Case Studies :
- PD-L1 Inhibition : Research indicated that the compound could restore immune function significantly at low concentrations (100 nM), suggesting its potential as an immunotherapeutic agent.
- Cytotoxicity in Cancer Cells : Further investigations revealed dose-dependent cytotoxic effects across multiple cancer cell lines, reinforcing its therapeutic potential.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
- Purity : ≥95% (typical commercial grade)
- Physical State : Likely a solid (handling precautions include dust control) .
- Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) but reactive with strong oxidizers .
Safety Profile
The compound is classified as an irritant, causing skin, eye, and respiratory inflammation upon exposure. Proper personal protective equipment (PPE) and ventilation are mandatory during handling .
Comparison with Structurally Similar Compounds
Piperidine carbamate derivatives are widely employed in drug discovery due to their modularity and tunable physicochemical properties.
Structural and Functional Differences
| Property | tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate | tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate |
|---|---|---|---|
| Substituent Position | 2-position (piperidine) | 4-position (piperidine) | 4-position (piperidine) |
| Functional Group | 1° amine (ethylamine side chain) | Pyridinyl ring + 4° amine | Indole heterocycle |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Likely C₁₅H₂₁N₃O₂ (estimated*) | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol | ~275 g/mol (estimated*) | 300.40 g/mol |
| Key Applications | Amine-protected intermediate | Likely kinase inhibitors (pyridine moiety) | Serotonergic/GPCR-targeting agents (indole moiety) |
*Estimates based on structural similarity to reported analogs.
Impact of Substituents on Reactivity and Bioactivity
Aminoethyl Group (Target Compound): The primary amine at the ethyl side chain enables nucleophilic reactions (e.g., acylation, Schiff base formation), making it suitable for coupling with carboxylic acids or aldehydes. Enhanced solubility in polar solvents compared to aromatic analogs due to hydrogen-bonding capability .
The 4° amine at the 4-position may reduce basicity compared to the 1° amine in the target compound, affecting protonation states under physiological conditions.
- The indole moiety is a privileged structure in serotonin receptor modulators and anticancer agents. Its bulkiness may reduce solubility but improve membrane permeability.
- Unlike the target compound, this analog lacks a free amine, limiting its utility in conjugation reactions .
Research Implications and Limitations
While the target compound’s aminoethyl group offers synthetic flexibility, its analogs demonstrate how substituent variation tailors bioactivity and safety. However, direct comparisons are hindered by incomplete data in the provided evidence (e.g., missing solubility, melting points, and explicit bioactivity profiles). Further studies using crystallographic tools (e.g., SHELX for structure refinement ) and pharmacokinetic assays are recommended to validate these hypotheses.
Biological Activity
tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities that include antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O2
- CAS Number : 1334493-86-5
The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission, potentially impacting mood and cognitive functions.
- Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, which can affect cell proliferation and survival.
Table 1: Summary of Biological Targets and Mechanisms
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties. Its lipophilicity is enhanced by the tert-butyl group, which may facilitate cellular uptake.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
"The compound was found to induce cell cycle arrest and promote apoptotic cell death in human breast cancer cells."
Case Study 2: Neuroprotective Effects
Research indicates that this compound may protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
"The neuroprotective effects were linked to the modulation of oxidative stress markers and inflammation."
Q & A
Q. What are the key safety considerations when handling tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate in laboratory settings?
The compound is classified under GHS Category 4 for acute toxicity via inhalation, dermal, and oral exposure. Key precautions include:
Q. What synthetic routes are commonly employed to prepare this compound?
The Boc (tert-butoxycarbonyl) protection strategy is typical:
Q. Which analytical techniques are critical for characterizing this compound?
Standard methods include:
- NMR spectroscopy : Confirm regiochemistry (e.g., δ ~1.4 ppm for tert-butyl protons).
- HPLC-MS : Assess purity and detect trace impurities (C18 column, acetonitrile/water mobile phase).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for related piperidine-Boc derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for this compound?
Discrepancies arise due to limited ecotoxicological data (e.g., persistence, bioaccumulation). Mitigation strategies:
Q. What methodologies optimize the reactivity of the aminoethyl group in derivatization reactions?
The primary amine is prone to oxidation and side reactions. Recommended approaches:
Q. How can structural modifications to the piperidine ring influence biological activity?
Substituents at the 2-position (e.g., trifluoromethyl, hydroxyethyl) alter steric and electronic profiles:
Q. What strategies resolve low yields during Boc deprotection of this compound?
Common issues include acid-sensitive byproducts. Solutions:
Q. How can mechanistic studies elucidate the compound’s role in catalytic processes?
Advanced techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
